

# Application Notes and Protocols: Electrophilic Amination of Nucleophiles with Oxaziridines

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## Compound of Interest

Compound Name: 3-Phenyl-2-tosyl-1,2-oxaziridine

Cat. No.: B1600176

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## Introduction

The introduction of a nitrogen atom into a molecule is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds.

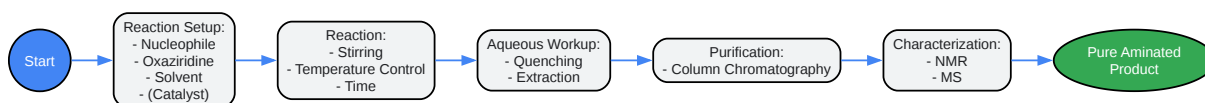
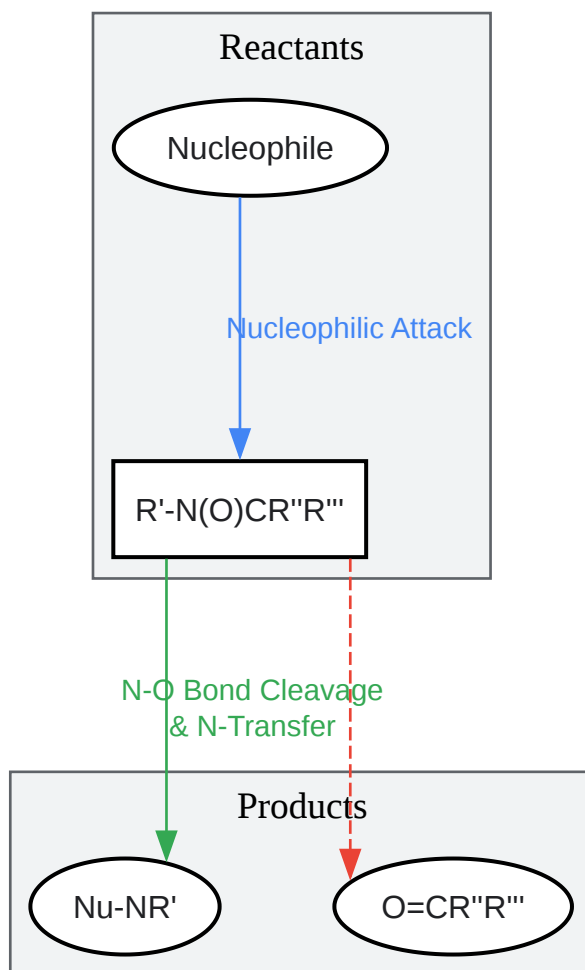
Electrophilic amination, the transfer of an "N+" synthon to a nucleophile, offers a powerful and direct method for forming carbon-nitrogen and heteroatom-nitrogen bonds. Among the various reagents developed for this purpose, oxaziridines have emerged as versatile and effective electrophilic aminating agents. This document provides detailed laboratory procedures for the amination of various nucleophiles using different classes of oxaziridines, presents comparative data for substrate scope, and illustrates the underlying principles and workflows.

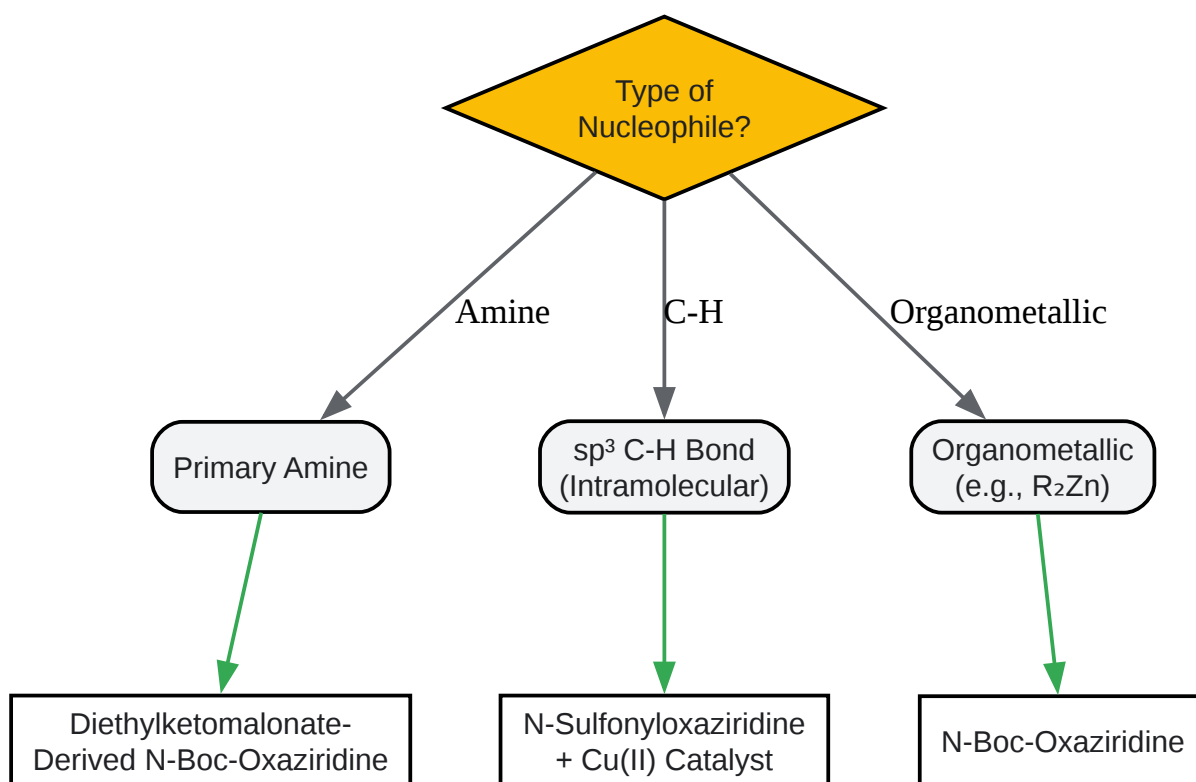
Oxaziridines are three-membered heterocyclic compounds containing an oxygen, nitrogen, and carbon atom. Their reactivity as electrophilic aminating agents stems from the inherent strain of the three-membered ring and the nature of the substituent on the nitrogen atom. By modifying this substituent, the reactivity and selectivity of the oxaziridine can be finely tuned. This allows for the amination of a wide range of nucleophiles, including carbanions (such as enolates), amines, sulfides, and organometallic reagents.

## General Reaction Mechanism

The electrophilic amination of a nucleophile with an oxaziridine proceeds via a nucleophilic attack on the nitrogen atom of the oxaziridine ring. This attack leads to the cleavage of the

weak N-O bond, transferring the nitrogen-containing group to the nucleophile and releasing a carbonyl compound as a byproduct. The choice of the N-substituent on the oxaziridine is crucial as it influences the stability of the reagent, the efficiency of the nitrogen transfer, and the nature of the transferred group (e.g., NH, N-Boc, N-Ts).





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